

Golvatinib Technical Support Center: Managing Off-Target Effects

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Compound of Interest

Compound Name: *Golvatinib*

Cat. No.: *B1684476*

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Welcome to the technical support resource for researchers utilizing **Golvatinib** (also known as TAS-115 or E-7050) in cell-based assays. This guide provides troubleshooting advice and frequently asked questions to help you identify, understand, and manage potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-targets of Golvatinib?

Golvatinib is an orally bioavailable dual kinase inhibitor designed to target c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] However, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. A broad kinase screen of 192 kinases revealed that **Golvatinib** can inhibit 53 kinases with an IC₅₀ of less than 1 µmol/L, including MET, AXL, c-kit, Src, and PDGFR-alpha/beta.[3] It has also been shown to be a potent inhibitor of the mutated tyrosine kinase FLT3-ITD.[4] Understanding this selectivity profile is crucial for interpreting experimental results.

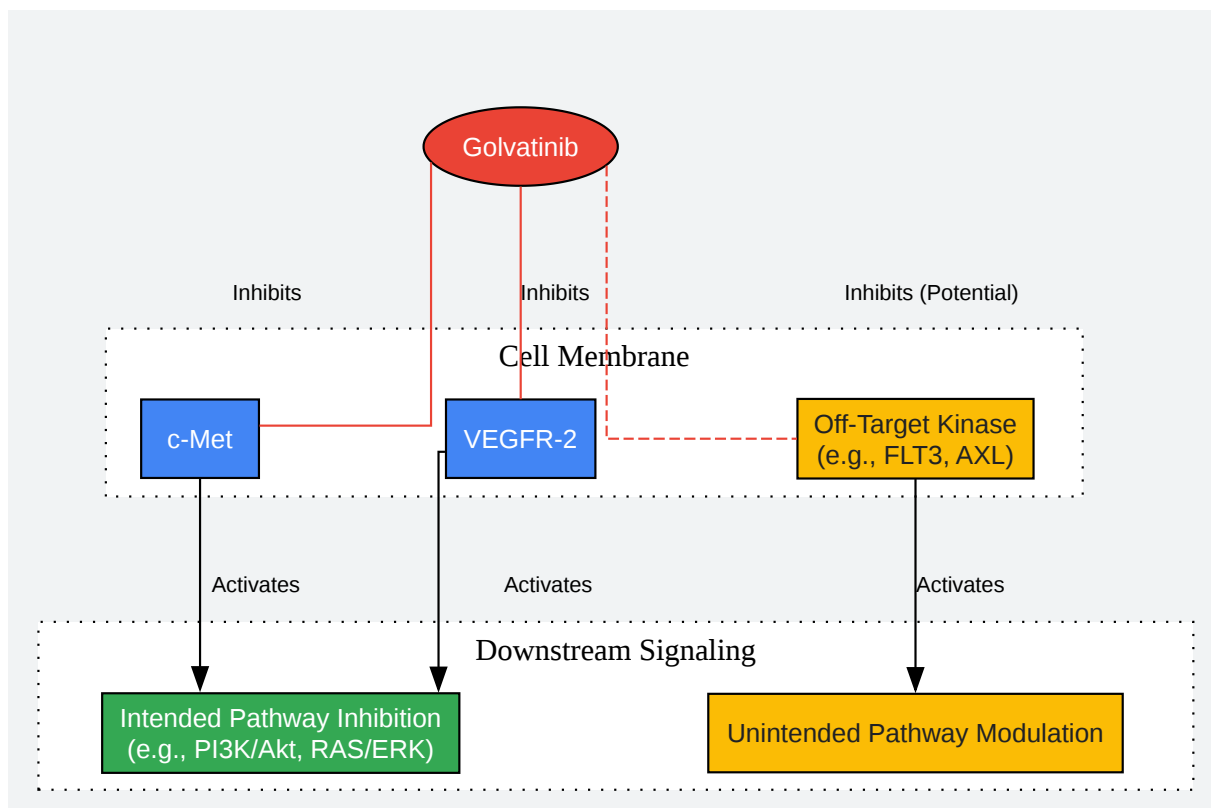
Table 1: **Golvatinib** IC₅₀ Values for Primary and Key Off-Targets

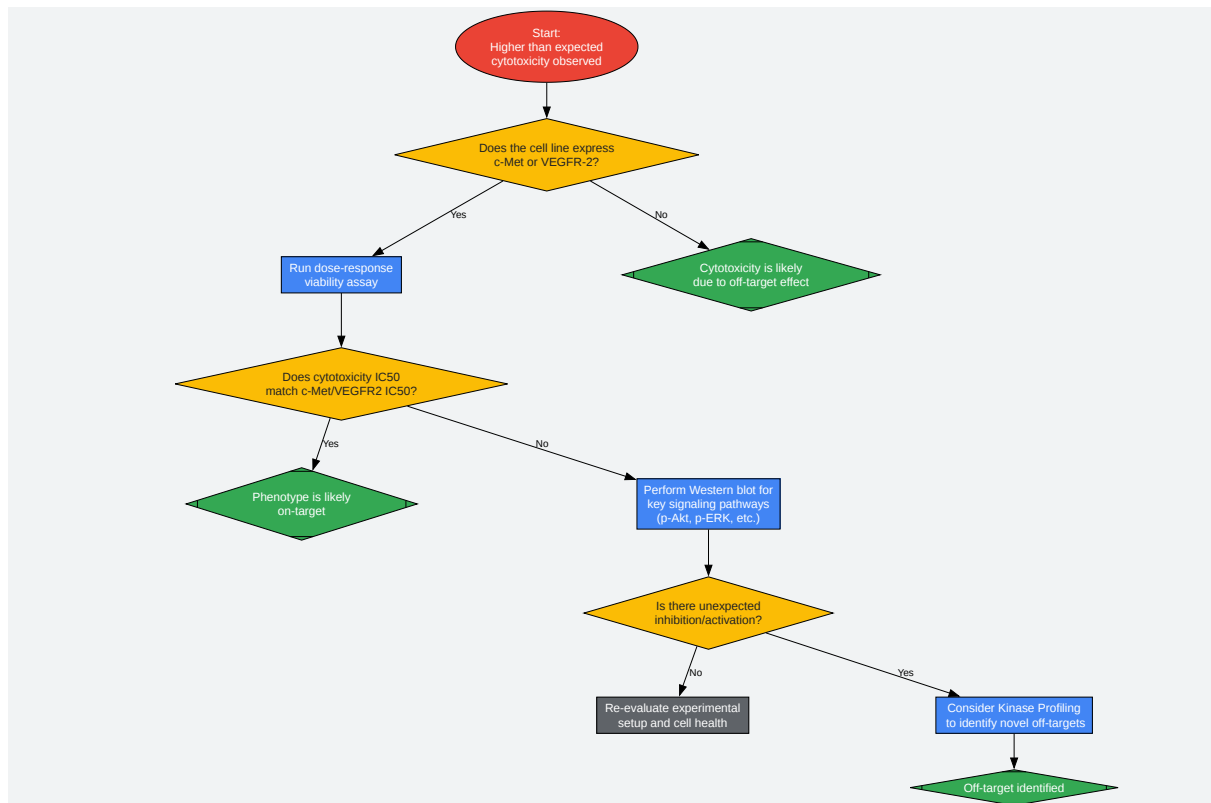
Target	IC50 Value (nM)	Reference
c-Met	14 nM	[5] [6]
VEGFR-2	16 nM	[5] [6]
FLT3-ITD	Potent Inhibition (IC50 not specified)	[4]

| Other (AXL, c-kit, etc.) | < 1000 nM |[\[3\]](#) |

Q2: What is the mechanism of action for Golvatinib?

Golvatinib is an ATP-competitive inhibitor.[\[3\]](#)[\[7\]](#) It binds to the ATP-binding pocket of its target kinases, preventing the phosphorylation of downstream substrates.[\[8\]](#) This action blocks the signaling cascades that these kinases initiate, such as the RAS-ERK and PI3K-Akt pathways downstream of c-Met, which are involved in cell proliferation, migration, and survival.[\[8\]](#)[\[9\]](#)





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